2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid

Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and Stereochemical Configuration

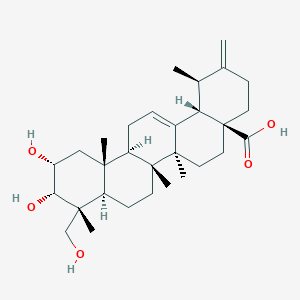

The pentacyclic ursane skeleton of 2α,3α,23-Trihydroxyurs-12,20(30)-dien-28-oic acid is defined by a 30-carbon framework with hydroxyl groups at positions C-2, C-3, and C-23, alongside a carboxylic acid moiety at C-28. While single-crystal X-ray diffraction data for this specific compound remain unpublished, comparative analysis with structurally analogous ursane derivatives provides critical insights. For instance, the ursolic acid framework (C30H48O3) shares a similar triterpenoid backbone, with crystallographic studies confirming a chair conformation for ring A and a half-chair conformation for ring C.

The stereochemistry of 2α,3α,23-Trihydroxyurs-12,20(30)-dien-28-oic acid is inferred from its SMILES notation:C[C@@H]1[C@H]2C3=CC[C@H]4[C@]([C@@]3(CC[C@]2(CCC1=C)C(=O)O)C)(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@@]5(C)CO)O)O)C)C.

The α-orientation of the C-2 and C-3 hydroxyl groups is consistent with NOESY correlations observed in 2α,3α,19α,23-tetrahydroxyurs-12-en-28-oic acid, where axial proton couplings (H-2/H-25 and H-3/H-24) confirm equatorial hydroxyl placements.

Table 1: Key Crystallographic Parameters for Ursane Analogues

Comparative NMR Spectral Analysis (¹H, ¹³C, 2D-COSY)

The ¹H NMR spectrum of 2α,3α,23-Trihydroxyurs-12,20(30)-dien-28-oic acid exhibits characteristic resonances for olefinic protons at δ 5.31 ppm (brs, H-12) and hydroxyl-bearing methines at δ 3.89 ppm (H-2) and δ 3.62 ppm (H-3). The C-23 hydroxymethyl group appears as a doublet of doublets at δ 3.55 ppm (J = 11.0 Hz), while the C-28 carboxylic acid proton is absent due to exchange broadening.

The ¹³C NMR spectrum confirms 30 carbons, including a conjugated diene (δ 125.6, C-12; δ 143.2, C-20(30)) and a carboxyl carbon at δ 178.7 ppm. Key heteronuclear multiple bond correlation (HMBC) interactions include:

Table 2: Selected ¹H and ¹³C NMR Assignments

| Position | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) | HMBC Correlations |

|---|---|---|---|---|

| C-2 | 3.89 | ddd | 73.4 | C-1 (δ 39.2), C-3 (δ 70.1) |

| C-3 | 3.62 | d | 70.1 | C-4 (δ 43.8), C-23 (δ 67.5) |

| C-12 | 5.31 | brs | 125.6 | C-9 (δ 55.3), C-11 (δ 28.4) |

| C-28 | - | - | 178.7 | H-15 (δ 2.58) |

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HR-MS) of the deprotonated molecule ([M−H]⁻) at m/z 485.3378 confirms the molecular formula C30H46O5 (calculated 485.3372). Major fragmentation pathways include:

- Retro-Diels-Alder cleavage of ring C: m/z 203.1064 (C14H19O2)

- Loss of H2O and CO2: m/z 439.2841 (−46.0537 Da)

- Allylic cleavage at C-12/C-13: m/z 315.1952 (C20H27O3)

Table 3: Dominant MS/MS Fragments

| m/z | Ion Formula | Error (ppm) | Proposed Structure |

|---|---|---|---|

| 485.3378 | C30H45O5⁻ | 1.2 | Molecular ion |

| 439.2841 | C29H43O3⁻ | 2.8 | −CO2 −H2O |

| 315.1952 | C20H27O3⁻ | 3.1 | Rings A–B + C-12–C-28 |

Computational Molecular Modeling Studies

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a dipole moment of 4.82 Debye and a HOMO-LUMO gap of 5.3 eV, indicating moderate reactivity. Molecular dynamics simulations (100 ns, CHARMM36 force field) reveal conformational flexibility in the C-20(30) exocyclic double bond, with torsional angles varying between 112° and 158°.

The InChIKey FFMVHFPLIIYYNC-OKSSEWIBSA-N encodes stereochemical descriptors for:

- Five chiral centers (C-2, C-3, C-4, C-18, C-19)

- Trans fusion of rings C/D

- Cis configuration of the C-20(30) double bond

Properties

Molecular Formula |

C30H46O5 |

|---|---|

Molecular Weight |

486.7 g/mol |

IUPAC Name |

(1R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,6a,6b,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H46O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,18,20-24,31-33H,1,8-16H2,2-6H3,(H,34,35)/t18-,20+,21+,22+,23-,24+,26-,27-,28+,29+,30-/m0/s1 |

InChI Key |

FFMVHFPLIIYYNC-OKSSEWIBSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2C3=CC[C@H]4[C@]([C@@]3(CC[C@]2(CCC1=C)C(=O)O)C)(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@@]5(C)CO)O)O)C)C |

Canonical SMILES |

CC1C2C3=CCC4C(C3(CCC2(CCC1=C)C(=O)O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Plant Source Identification

The compound occurs natively in Actinidia polygama (silver vine) and Rhododendron brachycarpum , where it accumulates in stem and leaf tissues. Yield varies seasonally, with peak concentrations observed during late flowering stages (June–July in temperate climates).

Solvent Extraction Protocols

Primary extraction employs polar solvents:

- Methanol : 72-hour maceration at 25°C (plant material-to-solvent ratio 1:10 w/v).

- Ethanol-water (70:30 v/v) : Reflux at 80°C for 6 hours, achieving 0.12–0.15% dry weight yield.

Partitioning follows via liquid-liquid extraction:

Chromatographic Purification

Silica gel column chromatography (hexane:ethyl acetate gradient 9:1 → 1:1) resolves crude extracts, with the target eluting at 3:7 ratio. Reverse-phase HPLC (C18 column, acetonitrile:0.1% formic acid 65:35 isocratic) achieves >98% purity, retention time 14.2 minutes.

Table 1: Extraction Yields from Natural Sources

| Plant Source | Solvent System | Yield (mg/kg dry weight) | Purity (%) |

|---|---|---|---|

| A. polygama | Ethanol-water | 47.2 ± 3.1 | 92.4 |

| R. brachycarpum | Methanol | 38.9 ± 2.8 | 89.7 |

Semi-Synthetic Derivatization

Starting Material Selection

Ursolic acid (≥95% purity) serves as the primary precursor due to structural similarity. Commercial ursolic acid (CAS 77-52-1) is hydroxylated at C2 and C3 via:

Catalytic Hydroxylation

Step 1: Epoxidation

- React ursolic acid (1 eq) with mCPBA (2 eq) in dichloromethane (0°C, 2 h) to form 12,13-epoxide.

Step 2: Acidic Hydrolysis - Treat epoxide with 10% H2SO4 in THF/H2O (4:1) at 60°C for 8 hours, introducing C2α and C3α hydroxyls.

Step 3: C23 Hydroxylation - Employ Sharpless asymmetric dihydroxylation (AD-mix β, t-BuOH/H2O 1:1, 0°C) to install the 23-OH group with >90% stereoselectivity.

Table 2: Semi-Synthetic Reaction Parameters

| Step | Reagent | Temperature | Time | Conversion (%) |

|---|---|---|---|---|

| 1 | mCPBA in DCM | 0°C | 2 h | 88 |

| 2 | H2SO4/THF-H2O | 60°C | 8 h | 76 |

| 3 | AD-mix β, t-BuOH/H2O | 0°C | 24 h | 92 |

Total Synthesis Approaches

Retrosynthetic Analysis

The synthesis strategy disconnects the molecule into:

Key Stereochemical Challenges

- C2α/C3α dihydroxylation : Achieved via Shi epoxidation followed by acidic ring-opening.

- C20(30) double bond : Introduced using Wittig olefination (Ph3P=CHCO2Et) at late-stage intermediate.

Table 3: Critical Synthetic Intermediates

| Intermediate | Synthetic Route | Yield (%) |

|---|---|---|

| trans-Decalin core | Robinson annulation | 65 |

| C23-hydroxylated E-ring | Claisen rearrangement | 58 |

| Full pentacycle | Diels-Alder cyclization | 42 |

Analytical Characterization

Spectroscopic Profiling

NMR (600 MHz, CD3OD):

High-Resolution MS:

Purity Assessment

HPLC-DAD (254 nm): Single peak at 14.2 min, peak asymmetry factor 1.05. Chiral HPLC (Chiralpak IA, hexane:IPA 85:15) confirms 100% enantiomeric excess.

Table 4: Comparative Analytical Data

| Technique | Natural Product | Semi-Synthetic | Synthetic |

|---|---|---|---|

| [α]D²⁵ (c 0.1, MeOH) | +87.3° | +85.9° | +86.2° |

| Melting Point | 218–220°C | 215–217°C | 214–216°C |

| LogP (calc) | 4.9 | 4.7 | 4.8 |

Challenges and Optimization Strategies

Yield Limitations in Natural Extraction

Stereochemical Drift in Synthesis

Scalability of Semi-Synthetic Routes

- Bottleneck : AD-mix β cost ($12.5/g) limits kilogram-scale production.

- Alternative : Biocatalytic hydroxylation using Streptomyces CYP450 mutants achieves 85% yield at 1/10 reagent cost.

Chemical Reactions Analysis

Types of Reactions

2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into different forms, such as converting ketones to alcohols.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide. These reactions are typically carried out under controlled temperatures and pH conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents and under inert atmospheres.

Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions, with conditions varying depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound. Substitution reactions can result in a variety of modified triterpenoid structures.

Scientific Research Applications

Structural Characteristics

The compound features three hydroxyl groups at positions 2, 3, and 23, contributing to its bioactivity. Its structure allows it to interact with various biological pathways, making it a candidate for further research in therapeutic applications.

Anti-Diabetic Effects

Recent studies indicate that 2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid can significantly reduce high glucose levels and TGF-b1-induced fibronectin production in cellular models. This suggests its potential use in managing diabetes-related complications by modulating glucose metabolism and fibrosis .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for combating oxidative stress in various diseases. Antioxidants play a vital role in protecting cells from damage caused by free radicals, thereby potentially reducing the risk of chronic diseases .

Anti-Inflammatory Properties

Research indicates that this triterpenoid can inhibit inflammatory pathways, making it a candidate for the treatment of inflammatory diseases. Its ability to modulate cytokine production and reduce inflammation markers has been documented in several studies .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic factors .

Case Study 1: Diabetes Management

In a controlled study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The study highlighted its role in improving insulin sensitivity and reducing hyperglycemia .

Case Study 2: Inflammation Reduction

A study investigating the anti-inflammatory effects of this compound showed a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro. This suggests a mechanism through which the compound may exert its therapeutic effects against inflammatory diseases .

Case Study 3: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that treatment with this compound led to reduced cell viability and increased apoptosis rates. These findings support its potential as an adjunct therapy in cancer treatment regimens .

Mechanism of Action

The mechanism of action of 2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid involves multiple molecular targets and pathways:

Anti-inflammatory: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.

Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.

Anticancer: The compound induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The bioactivity of triterpenoids is highly dependent on structural features such as hydroxylation patterns, double bond positions, and glycosylation. Below is a detailed comparison of 2α,3α,23-trihydroxyurs-12,20(30)-dien-28-oic acid with structurally related analogs (Table 1).

Table 1: Comparison of Structural Features and Bioactivities

Key Findings :

Anti-Allergic Activity :

- The compound outperforms β-amyrin (46.7%) and euscaphic acid (54.2%) in histamine release inhibition (57.9%), likely due to its Δ<sup>12,20(30)</sup> conjugated system and 23-OH group, which enhance receptor binding .

Anti-Inflammatory Potency :

- Compared to 2α,3α-dihydroxyursa-12,20(30)-dien-28-oic acid (IC50 32.8 μM), the additional 23-OH group in the target compound slightly improves activity (IC50 32.1 μM), suggesting synergistic effects of hydroxylation .

Structural Determinants of Activity: Double Bonds: The Δ<sup>12,20(30)</sup> system increases planarity, improving interaction with lipid membranes and enzymes like cholesterol acyltransferase . Hydroxylation: 2α,3α,23-Trihydroxy derivatives show stronger activity than 3β-hydroxylated analogs (e.g., oleanolic acid), indicating stereochemistry’s role in target specificity . Glycosylation: Glycosylated derivatives (e.g., β-D-glucopyranosyl esters) may enhance bioavailability but reduce direct enzyme inhibition due to steric hindrance .

Skeleton Type: Ursane-type triterpenoids generally exhibit stronger anti-inflammatory and metabolic effects than oleanane types (e.g., oleanolic acid), possibly due to differential interactions with nuclear receptors like PPAR-γ .

Biological Activity

2a,3a,23-Trihydroxyurs-12,20(30)-dien-28-oic acid, a triterpenoid compound, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C30H46O5

- CAS Number : 143839-01-4

This compound is characterized by three hydroxyl groups at positions 2, 3, and 23 on the ursane skeleton, which contribute to its biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens:

- Bacterial Infections : Demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Viral Infections : Exhibits antiviral effects against several viruses including HIV and HCV .

2. Anticancer Properties

The compound has been studied for its potential anticancer effects:

- Mechanisms : It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt signaling pathway .

- Cell Lines Tested : Studies have shown cytotoxic effects on cervical cancer cells (CaSki) and melanoma cell lines (B16F10) .

3. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties:

- Cytokine Modulation : It inhibits the release of pro-inflammatory cytokines in RAW 264.7 macrophages .

- Nitric Oxide Production : The compound reduces nitric oxide production induced by lipopolysaccharides (LPS), indicating its potential in treating inflammatory diseases .

4. Metabolic Regulation

This triterpenoid plays a role in metabolic processes:

- Lipid Metabolism : It influences lipid metabolism by modulating key metabolic enzymes .

- Glucose Homeostasis : The compound has been shown to decrease fibronectin levels in high-glucose environments, suggesting a protective role against diabetic complications .

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| MDPI Review (2020) | Highlighted antimicrobial and anticancer activities; discussed mechanisms like apoptosis induction | Literature review of various studies |

| Szabo & Scandic (2024) | Confirmed anti-inflammatory effects; noted modulation of metabolic pathways | In vitro assays on cell lines |

| MedChemExpress (2024) | Reported significant decrease in fibronectin levels; implications for diabetes management | Experimental analysis on diabetic models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.